Cytarabine-13C3

Content Navigation

CAS Number

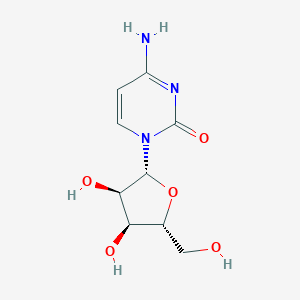

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cytarabine-13C3 (Ara-C-13C3) is a stable isotope-labeled pyrimidine nucleoside analog specifically engineered as a premium internal standard for quantitative mass spectrometry (LC-MS/MS). Featuring three carbon-13 atoms covalently incorporated into the pyrimidine ring, it possesses a molecular weight of 246.2 g/mol, providing a +3 Da mass shift relative to unlabeled cytarabine . This precise mass differential is critical for resolving the analyte from endogenous background noise. In industrial and clinical research procurement, Cytarabine-13C3 is prioritized for pharmacokinetic profiling, therapeutic drug monitoring, and intracellular triphosphate quantification, offering the absolute chromatographic co-elution and chemical stability required for high-reproducibility analytical workflows [1].

Substituting Cytarabine-13C3 with unlabeled external standards or cheaper deuterated analogs (e.g., Cytarabine-d3) introduces severe quantification risks in complex biological matrices. Unlabeled standards fail to account for matrix-induced ion suppression during electrospray ionization (ESI), leading to significant variance in recovery from plasma or cell lysates [1]. While deuterated standards provide a mass shift, they frequently exhibit a chromatographic 'isotope effect' in reversed-phase or HILIC separations, eluting slightly earlier than the target analyte and thus experiencing different matrix effects [2]. Furthermore, deuterium atoms are susceptible to hydrogen-deuterium (H/D) exchange in protic solvents or during the harsh enzymatic digestion steps required for DNA-incorporation assays, whereas the 13C label in Cytarabine-13C3 is covalently stable, ensuring regulatory-grade accuracy[2].

Matrix Effect Compensation in Plasma and Urine LC-MS/MS

When quantifying cytarabine in human and dog plasma or urine, Cytarabine-13C3 serves as an internal standard that perfectly tracks analyte recovery. Using a simple protein precipitation extraction and MRM (245 → 113 for 13C3), the method achieves an accuracy within 7.52% of the nominal concentration and a precision CV of <11.27% at the lower limit of quantification (LLOQ) [1]. In contrast, unlabeled external calibration in such complex matrices typically suffers from severe ion suppression, leading to >20% quantification errors.

| Evidence Dimension | Analytical accuracy and precision in biological matrices |

| Target Compound Data | Accuracy within 7.52% and precision CV <11.27% at LLOQ |

| Comparator Or Baseline | Unlabeled external calibration (Baseline) |

| Quantified Difference | 13C3 maintains <12% variance, neutralizing the matrix-induced ion suppression that skews unlabeled calibration. |

| Conditions | API 4000 LC-MS/MS, ESI negative ion MRM, protein precipitation extraction. |

Procurement of the 13C3 standard is mandatory for clinical CROs and PK labs to meet FDA/EMA bioanalytical validation guidelines (accuracy within ±15%).

Isotopic Stability During High-Temperature DNA Digestion

Quantifying the incorporation of cytarabine into genomic DNA requires aggressive sample preparation, including Nuclease P1 digestion at 65°C and alkaline phosphatase treatment at pH 8.5. Cytarabine-13C3 maintains 100% isotopic label integrity under these harsh conditions, allowing precise LC-MS/MS quantification (MRM 347.1 → 115.1) of the resulting nucleosides [1]. Deuterated analogs (e.g., Cytarabine-d3) are highly prone to hydrogen-deuterium (H/D) exchange in hot, alkaline, protic buffers, which leads to signal loss and underestimation of DNA incorporation.

| Evidence Dimension | Label retention during sample preparation |

| Target Compound Data | Complete label stability during 65°C digestion and pH 8.5 dephosphorylation |

| Comparator Or Baseline | Deuterated analogs (Cytarabine-d3) |

| Quantified Difference | 13C3 avoids the H/D exchange and subsequent MS signal dilution characteristic of D-labeled compounds in protic/alkaline buffers. |

| Conditions | 65°C incubation for 10 min, followed by 37°C at pH 8.5 for 1 h, analyzed via QTRAP5500 LC-MS/MS. |

Ensures reliable quantification of DNA-incorporated cytarabine in leukemia resistance models where harsh extraction would degrade cheaper deuterated standards.

Surface Contamination Wipe Sampling Recovery

In occupational hygiene monitoring, Cytarabine-13C3 enables the precise quantification of antineoplastic drug spills on stainless steel and plastic surfaces. When used as an internal standard for LC-MS/MS wipe tests, it yields an accuracy of 102–127% at trace levels (50 ng/sample) and a low between-day variation of 3–8% [1]. This performance vastly outperforms unlabeled structural analogs, which fail to correct for the highly variable desorption efficiencies of wipe tissues and extraction solvents like sodium dodecyl sulfate (SDS) or NaOH.

| Evidence Dimension | Method accuracy for trace environmental quantification |

| Target Compound Data | Accuracy of 102–127% and precision of 3–8% at 50 ng/sample |

| Comparator Or Baseline | Unlabeled structural analogs (Baseline recovery variance) |

| Quantified Difference | 13C3 correctly normalizes extraction efficiency, overcoming the variable wipe desorption that causes high variance in uncorrected samples. |

| Conditions | LC-MS/MS analysis of wipe samples extracted with formic acid, water, NaOH, or SDS. |

Critical for industrial hygiene and hospital safety programs needing highly accurate, regulatory-compliant monitoring of antineoplastic drug spills.

Intracellular Triphosphate (Ara-CTP) Quantification

Measuring the active antileukemic metabolite, cytarabine triphosphate (Ara-CTP), in complex cell lysates requires overcoming massive endogenous nucleotide background. Cytarabine-13C3 provides a distinct precursor-to-product ion transition (m/z 487.0 → 115.1) with a +3 Da mass shift, ensuring zero isobaric cross-talk with endogenous cytidine triphosphate (CTP) [1]. This allows for the direct measurement of SAMHD1-mediated drug depletion in THP-1 knockout cells, a measurement that is analytically impossible using unlabeled cytarabine due to matrix interference.

| Evidence Dimension | Precursor-to-product ion transition specificity |

| Target Compound Data | Distinct MRM transition (m/z 487.0 → 115.1) with zero cross-talk |

| Comparator Or Baseline | Endogenous cytidine triphosphate (CTP) |

| Quantified Difference | +3 Da mass shift completely resolves the drug metabolite from massive endogenous CTP pools without isobaric interference. |

| Conditions | LC-MS/MS quantification of AML cell lysates with/without SAMHD1 expression. |

Allows researchers to accurately measure the active phosphorylated metabolite in cancer cell lines to evaluate the impact of resistance enzymes.

Clinical Pharmacokinetic (PK) and Toxicokinetic Profiling

Cytarabine-13C3 is the definitive internal standard for high-throughput LC-MS/MS quantification of cytarabine in human and animal plasma or urine. By neutralizing matrix-induced ion suppression, it ensures that bioanalytical assays meet stringent FDA/EMA validation guidelines (accuracy within ±15%), which is essential for therapeutic drug monitoring and dose-optimization studies [1].

Genomic DNA Incorporation and Resistance Assays

In leukemia research, tracking the integration of cytarabine into leukemic cell DNA is critical for studying drug resistance mechanisms (e.g., IKZF1 deletions). Cytarabine-13C3 is prioritized over deuterated standards because its 13C label remains completely stable during the harsh, high-temperature enzymatic digestion (Nuclease P1, 65°C) required to liberate nucleosides for MS analysis [2].

Occupational Exposure and Environmental Wipe Sampling

Hospital pharmacies and pharmaceutical manufacturing suites rely on Cytarabine-13C3 to quantify trace antineoplastic surface contamination. Its use in LC-MS/MS wipe tests accurately normalizes variable extraction efficiencies from stainless steel and plastic surfaces, validating cleaning protocols and ensuring worker safety compliance [3].

Intracellular Triphosphate (Ara-CTP) Metabolism Profiling

To evaluate the impact of enzymes like SAMHD1 on drug efficacy, researchers must measure the active phosphorylated metabolite (Ara-CTP) inside cancer cells. The +3 Da mass shift of Cytarabine-13C3 completely resolves the drug from massive endogenous cytidine triphosphate pools, enabling precise metabolomic profiling without isobaric interference [4].

References

- [1] Eurofins Scientific, 'Determination of Cytarabine (Cytosar-U®) and its metabolite Ara-U in Human and Dog Plasma and urine by LC/MS/MS.'

- [2] J. Roosendaal et al., 'IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia,' Haematologica, 2020.

- [3] D. Merger et al., 'A quantitative LC–MS method to determine surface contamination of antineoplastic drugs by wipe sampling,' Journal of Chromatography B, 2014.

- [4] Knecht et al., 'The structural basis for cancer drug interactions with the catalytic and allosteric sites of SAMHD1,' PNAS, 2018.

Purity

Quantity

Physical Description

Solid; [Merck Index] White hygroscopic solid; [CAMEO] White hygroscopic powder; [Acros Organics MSDS]

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

230.5 °C

UNII

Related CAS

Pharmacology

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

Dates

William M. Haynes (2016). CRC Handbook of Chemistry and Physics (97th ed.). Boca Raton: CRC Press. pp. 3–140. ISBN 978-1-4987-5429-3.

Robert A. Lewis, Michael D. Larrañaga, Richard J. Lewis Sr. (2016). Hawley's Condensed Chemical Dictionary (16th ed.). Hoboken, New Jersey: John Wiley & Sons, Inc. p. 688. ISBN 978-1-118-13515-0.

Jonas DA; Elmadfa I; Engel KH; et al. (2001). "Safety considerations of DNA in food". Ann Nutr Metab. 45 (6): 235–54. doi:10.1159/000046734. PMID 11786646.

Wurtman RJ, Regan M, Ulus I, Yu L (Oct 2000). "Effect of oral CDP-choline on plasma choline and uridine levels in humans". Biochem. Pharmacol. 60 (7): 989–92. doi:10.1016/S0006-2952(00)00436-6. PMID 10974208.

John S. James. "New Kind of Antiretroviral, KP-1461". AIDS Treatment News. Archived from the original on 2019-03-30. Retrieved 2012-03-23.

"Scientists reprogram cancer cells with low doses of epigenetic drugs". Medical XPress. March 22, 2012.

Machado-Vieira, Rodrigo; Salvadore, Giacomo; DiazGranados, Nancy; Ibrahim, Lobna; Latov, David; Wheeler-Castillo, Cristina; Baumann, Jacqueline; Henter, Ioline D.; Zarate, Carlos A. (2010). "New Therapeutic Targets for Mood Disorders". The Scientific World Journal. 10: 713–726. doi:10.1100/tsw.2010.65. ISSN 1537-744X. PMC 3035047. PMID 20419280.

Berg, J.M., Tymoczko, J.L., and Stryer, L. Nucleotide biosynthesis. Biochemistry (2002).

Chabner, B.A., Johns, D.G., Coleman, C.N., et al. Purification and properties of cytidine deaminase from normal and leukemic granulocytes. J. Clin. Invest. 53(3), 922-931 (1974).

Martin, E., Palmic, N., Sanquer, S., et al. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation. Nature 510(7504), 288-292 (2014).

Explore Compound Types